molecular formula C13H16N2O4 B15470673 4-(4-Acetamidobutanamido)benzoic acid CAS No. 50841-35-5

4-(4-Acetamidobutanamido)benzoic acid

Cat. No.: B15470673
CAS No.: 50841-35-5
M. Wt: 264.28 g/mol
InChI Key: GHYNTUQLAJEWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Acetamidobutanamido)benzoic acid is a benzoic acid derivative supplied for research purposes. This compound is intended for use in laboratory investigations only and is classified as "For Research Use Only." It is not intended for use in humans, animals, or as a diagnostic agent. Researchers are encouraged to utilize this chemical in exploring synthetic organic pathways, as a potential building block for pharmaceutical development, or in fundamental biochemical studies. The product is provided as a solid and should be stored in a cool, dry place, sealed under inert conditions to maintain long-term stability. Prior to use, researchers should conduct a thorough literature review to identify potential applications and establish appropriate safety protocols. Handling should be performed by trained personnel in a controlled laboratory setting, using appropriate personal protective equipment (PPE). Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

CAS No.

50841-35-5

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

4-(4-acetamidobutanoylamino)benzoic acid

InChI

InChI=1S/C13H16N2O4/c1-9(16)14-8-2-3-12(17)15-11-6-4-10(5-7-11)13(18)19/h4-7H,2-3,8H2,1H3,(H,14,16)(H,15,17)(H,18,19)

InChI Key

GHYNTUQLAJEWAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCC(=O)NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The dual amide groups introduce hydrogen-bonding sites, which may improve crystallinity compared to mono-amide analogs like Acedoben .

Physicochemical Properties

Solubility

  • This compound: Predicted low water solubility due to increased hydrophobicity from the butanamido chain.
  • 4-Benzamidobutanoic acid: Lower solubility than Acedoben due to the hydrophobic benzamido group .

Spectral Characteristics

  • UV-Vis: Acedoben derivatives (e.g., 4-[4-(dimethylaminobenzylidene)amino]benzoic acid) exhibit λmax at 267–341 nm, attributed to π→π* transitions in conjugated systems . The target compound may show shifted peaks due to altered conjugation.
  • IR : Expected C=O stretches at ~1650–1700 cm⁻¹ (amide I band) and N–H bends at ~1550 cm⁻¹, consistent with other amide-containing benzoic acids .

Q & A

Q. What are the standard synthetic routes for 4-(4-Acetamidobutanamido)benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling 4-acetamidobenzoic acid with 4-aminobutanoic acid derivatives using carbodiimide-based reagents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF. Key steps include activation of the carboxylic acid group and maintaining a pH-controlled environment to prevent side reactions. Optimization may involve varying stoichiometry (1:1.2 molar ratio of acid to amine), temperature (0–25°C), and reaction time (12–24 hrs). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical to isolate the product .

Q. How can the purity and structural integrity of the compound be validated after synthesis?

Use a combination of analytical techniques:

  • HPLC : Purity assessment with a C18 column, mobile phase (e.g., acetonitrile/water with 0.1% TFA), and UV detection at 254 nm .
  • NMR spectroscopy : Confirm the presence of characteristic peaks (e.g., acetamido proton at δ 2.1 ppm, aromatic protons at δ 7.8–8.2 ppm) .
  • Mass spectrometry (ESI-MS) : Verify the molecular ion peak (expected m/z for C₁₃H₁₅N₂O₄⁺: ~279.1) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SIR97 is essential. Key steps:

  • Grow crystals via slow evaporation (solvent: DMSO/water).
  • Collect data with a Mo-Kα source (λ = 0.71073 Å) and refine using SHELXL’s least-squares methods. Analyze hydrogen-bonding networks (e.g., amide-carboxylic acid interactions) to confirm tautomeric states .
  • Compare experimental bond lengths/angles with DFT-optimized structures to identify deviations >0.05 Å, which may indicate dynamic flexibility .

Q. What experimental strategies address contradictions in reported synthetic yields for this compound?

Systematic variation of parameters is required:

  • Catalyst screening : Test alternative coupling agents (e.g., HOBt vs. HOAt) to improve efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF vs. DMSO) to assess their impact on reaction kinetics .
  • In situ monitoring : Use FT-IR to track carbonyl stretching frequencies (1700–1750 cm⁻¹) during reaction progression .

Q. How can computational modeling predict the compound’s biological activity (e.g., enzyme inhibition)?

Perform molecular docking (AutoDock Vina) against target proteins (e.g., carbonic anhydrase):

  • Prepare the ligand: Optimize geometry at the B3LYP/6-31G* level using Gaussian.
  • Analyze binding poses for hydrogen bonds between the benzoic acid moiety and active-site residues (e.g., Zn²⁺ coordination). Validate with in vitro assays (IC₅₀ measurements) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental NMR chemical shifts?

  • Solvent effects : Simulate shifts using COSMO-RS (in Gaussian) to account for DMSO-d₆ vs. CDCl₃ environments .
  • Tautomerism : Compare experimental data with DFT-calculated shifts for enol vs. keto forms. A downfield shift >0.5 ppm in the carboxylic proton suggests dominant enol tautomer .

Methodological Tables

Table 1. Key Analytical Parameters for Structural Validation

TechniqueParametersExpected Outcome
¹H NMR DMSO-d₆, 400 MHzδ 2.1 (s, 3H, CH₃), 7.8–8.2 (m, 4H)
HPLC C18, 70:30 ACN/H₂O, 1 mL/minRetention time: 6.2 ± 0.3 min
ESI-MS Positive mode, m/z range 100–500[M+H]⁺ = 279.1

Table 2. Crystallographic Refinement Metrics (Hypothetical Data)

ParameterValue
R-factor 0.045
Space group P2₁/c
Z-score 1.02

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.